

Application Note: Determination of Elemental Impurities in **Strontium-82** by ICP-MS

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Compound of Interest

Compound Name: *Strontium-82*

Cat. No.: *B1233234*

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Abstract

This application note details a validated method for the quantitative determination of elemental impurities in **Strontium-82** (^{82}Sr) solutions using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). **Strontium-82** is a critical radioisotope used in generators to produce Rubidium-82 (^{82}Rb) for Positron Emission Tomography (PET) imaging, particularly for myocardial perfusion scans. Ensuring the purity of the ^{82}Sr raw material is paramount for the safety and efficacy of the final radiopharmaceutical product. This method aligns with the principles of the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities and United States Pharmacopeia (USP) General Chapter <233> Elemental Impurities—Procedures, providing a robust analytical solution for researchers, scientists, and drug development professionals.

Introduction

Strontium-82 is produced via nuclear reactions, primarily through the proton bombardment of a rubidium target or through the spallation of a molybdenum target.^{[1][2][3]} These production methods can introduce a range of elemental impurities into the final ^{82}Sr solution. Potential sources of contamination include the target material itself, reaction by-products, and materials leached from processing equipment.

While USP General Chapter <232> Elemental Impurities—Limits explicitly excludes radiopharmaceuticals, the U.S. Food and Drug Administration (FDA) guidance recommends that a risk-based approach, as outlined in ICH Q3D, be applied to control elemental impurities

in such products.[4][5] This application note describes a comprehensive ICP-MS method for the simultaneous analysis of a suite of potential elemental impurities in ^{82}Sr solutions, based on a risk assessment of the production process.

Experimental Instrumentation

An Agilent 7800 ICP-MS system (or equivalent) equipped with a collision/reaction cell (CRC) was used for all measurements.[6] The system was operated in helium (He) collision mode to mitigate polyatomic interferences, ensuring accurate quantification of all target analytes.[7]

Materials and Reagents

- High-purity nitric acid (HNO_3 , trace metal grade)
- High-purity hydrochloric acid (HCl , trace metal grade)
- Ultrapure deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Multi-element standard solutions traceable to a national standards body (e.g., NIST)
- Internal standard solution containing Yttrium (Y), Scandium (Sc), and Bismuth (Bi).[7]
- **Strontium-82** sample solution

Sample Preparation

Due to the radioactive nature of the sample, all handling must be performed in a suitably equipped radiochemistry laboratory, following all institutional and national safety regulations. To minimize radiation exposure and to comply with analytical laboratory acceptance limits, the ^{82}Sr sample requires dilution.

A simple dilution method is employed:

- Accurately pipette an appropriate volume of the ^{82}Sr solution into a pre-cleaned polypropylene tube.
- Dilute the sample with a solution of 2% HNO_3 and 0.5% HCl to achieve a final dilution factor that brings the radioactivity to a safe level and the elemental concentrations within the linear

dynamic range of the ICP-MS.[7][8] A dilution factor of 1:100 or greater is typical.

- The internal standard solution is introduced online via a T-piece into the sample stream to correct for matrix effects and instrumental drift.[7]

ICP-MS Operating Parameters

Parameter	Value
RF Power	1550 W
Plasma Gas Flow	15 L/min
Carrier Gas Flow	0.95 L/min
Makeup Gas Flow	0.15 L/min
Sample Uptake Rate	0.4 mL/min
Spray Chamber	Scott-type, Peltier-cooled at 2°C
Nebulizer	Micromist
Collision/Reaction Gas	Helium (He)
He Gas Flow	5 mL/min
Integration Time	0.1 s per isotope

Results and Discussion

Method Validation

The analytical method was validated according to the requirements of USP <233> for a quantitative procedure, demonstrating accuracy, precision (repeatability and intermediate precision), specificity, and linearity.

Linearity: Calibration curves for all target elements showed excellent linearity with a correlation coefficient (r^2) > 0.999 over the relevant concentration range.

Accuracy: Spike recovery experiments were performed on the diluted ^{82}Sr matrix. The recoveries for all elemental impurities were within the acceptable range of 80-120%.

Precision: The relative standard deviation (RSD) for six replicate measurements of a spiked sample was less than 10% for all analytes, demonstrating excellent method precision.

Specificity: The use of helium collision mode effectively removed polyatomic interferences, ensuring that the analytical signal for each target isotope was free from spectral overlap.

Quantitative Data Summary

The following table summarizes the target elemental impurities, their potential sources based on the ^{82}Sr production method, and typical reporting limits for this method. The Permitted Daily Exposure (PDE) limits for parenteral drug products as defined by ICH Q3D are provided for reference.

Element	Symbol	Potential Source	Method Limit of Quantification (µg/L)	Parenteral PDE (µ g/day)
Class 1				
Arsenic	As	Ubiquitous, raw materials	0.1	15
Cadmium	Cd	Ubiquitous, raw materials	0.1	2
Mercury	Hg	Ubiquitous, raw materials	0.1	3
Lead	Pb	Ubiquitous, raw materials	0.1	5
Class 2A				
Cobalt	Co	Stainless steel equipment	0.1	5
Nickel	Ni	Stainless steel equipment	0.2	20
Vanadium	V	Raw materials	0.1	10
Class 2B				
Selenium	Se	Rubidium target impurity	0.5	80
Silver	Ag	Processing equipment	0.1	10
Gold	Au	Processing equipment	0.1	100
Palladium	Pd	Catalysts	0.1	10
Platinum	Pt	Catalysts	0.1	10

Rhodium	Rh	Catalysts	0.1	10
Ruthenium	Ru	Catalysts	0.1	10
Iridium	Ir	Catalysts	0.1	10
Osmium	Os	Catalysts	0.1	10
Class 3				
Chromium	Cr	Stainless steel equipment	0.2	1100
Copper	Cu	Processing equipment	0.5	300
Molybdenum	Mo	Molybdenum target material	0.5	1500
Tin	Sn	Generator component (as per USP <823>)	0.5	600
Other Elements				
Rubidium	Rb	Rubidium target material	0.1	N/A
Zinc	Zn	Spallation product	0.5	N/A
Zirconium	Zr	Spallation product	0.1	N/A

Conclusion

The described ICP-MS method provides a sensitive, accurate, and robust solution for the determination of elemental impurities in **Strontium-82** solutions. By implementing a risk-based approach to identify and control potential contaminants, this method supports the production of high-purity ⁸²Sr, ensuring the quality and safety of this important radiopharmaceutical raw material. The simple sample preparation and the use of a collision/reaction cell make this method suitable for routine quality control in a regulated environment.

Protocol: ICP-MS for Strontium-82 Impurity Analysis

Objective

To provide a detailed protocol for the quantitative determination of elemental impurities in **Strontium-82** (^{82}Sr) solutions using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

Scope

This protocol is applicable to the analysis of ^{82}Sr solutions for the elemental impurities listed in the application note.

Safety Precautions

All handling of **Strontium-82** must be conducted in a designated radiological laboratory by trained personnel. Appropriate personal protective equipment (PPE), including lab coats, safety glasses, and gloves, must be worn. All radioactive waste must be disposed of according to institutional and national regulations.

Materials and Equipment

- ICP-MS system with collision/reaction cell
- Autosampler
- Calibrated micropipettes and tips
- Certified Class A volumetric flasks
- Polypropylene autosampler tubes
- High-purity nitric acid (HNO_3)
- High-purity hydrochloric acid (HCl)
- Ultrapure deionized water ($18.2 \text{ M}\Omega\cdot\text{cm}$)
- Certified multi-element stock standards
- Certified internal standard stock solution (Y, Sc, Bi)

Solution Preparation

5.1 Diluent (2% HNO₃ / 0.5% HCl)

- Add approximately 500 mL of ultrapure water to a 1 L volumetric flask.
- Carefully add 20 mL of concentrated high-purity HNO₃ and 5 mL of concentrated high-purity HCl to the flask.
- Dilute to the mark with ultrapure water and mix thoroughly.

5.2 Internal Standard Working Solution (100 µg/L)

- Prepare a 100 µg/L working solution of Y, Sc, and Bi in the diluent. This solution will be introduced online.

5.3 Calibration Standards

- Prepare a series of calibration standards by diluting the certified multi-element stock standards with the diluent.
- A typical calibration series may include a blank and standards at 0.1, 0.5, 1, 5, and 10 µg/L. The concentration range should bracket the expected impurity levels in the diluted sample.

Sample Preparation

- In a radiological fume hood, carefully transfer a known volume (e.g., 100 µL) of the ⁸²Sr sample into a tared 15 mL polypropylene tube.
- Add the diluent to achieve the desired final dilution (e.g., to a final volume of 10 mL for a 1:100 dilution).
- Cap the tube and mix thoroughly.
- Prepare a sample blank using the same procedure but with ultrapure water in place of the ⁸²Sr sample.
- Prepare a spiked sample by adding a known amount of the multi-element standard to a separate aliquot of the ⁸²Sr sample before dilution.

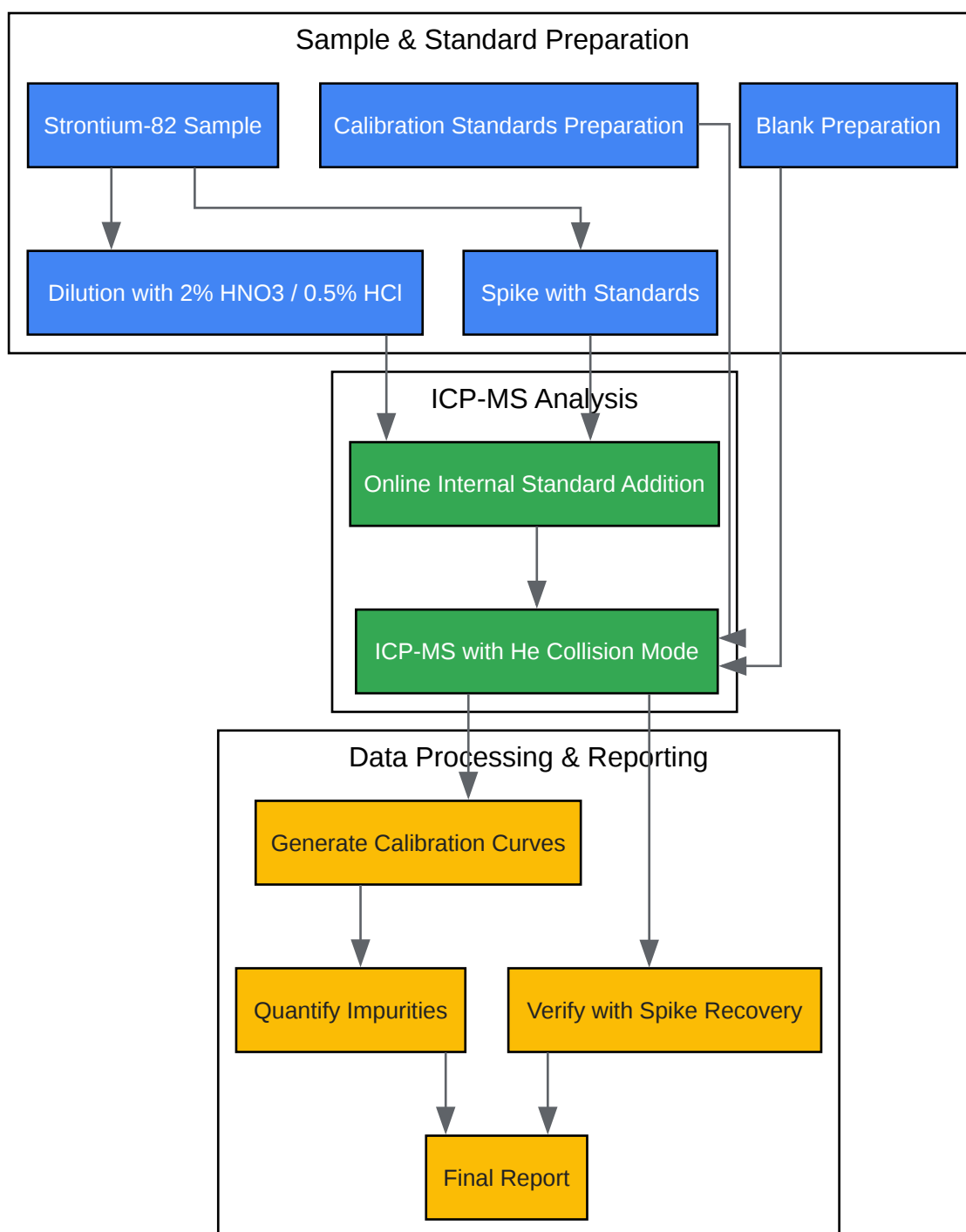
Instrumental Analysis

- Set up the ICP-MS according to the parameters outlined in the application note.
- Perform daily performance checks and tuning of the instrument.
- Create an analytical sequence including the calibration blank, calibration standards, sample blank, samples, and spiked samples.
- Initiate the analysis.

Data Analysis and Reporting

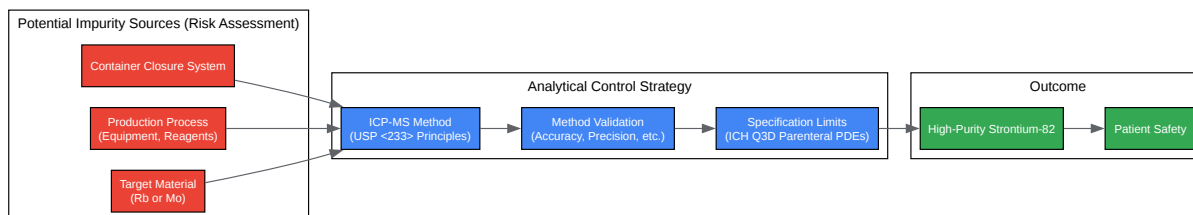
- Generate calibration curves for each analyte and verify that the correlation coefficients are > 0.999.
- Calculate the concentration of each elemental impurity in the original ^{82}Sr sample, accounting for the dilution factor.
- Calculate the spike recovery for the spiked sample to assess matrix effects.
- Report the results in $\mu\text{g/g}$ or $\mu\text{g/mL}$, as appropriate, and compare them to the established specification limits based on a risk assessment.

Visualizations



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Caption: Experimental workflow for ICP-MS analysis of Sr-82 impurities.



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Caption: Logical relationship for controlling elemental impurities in Sr-82.

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